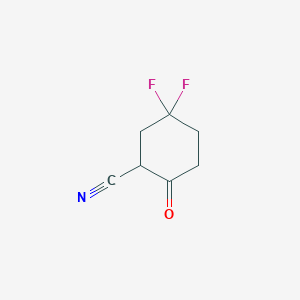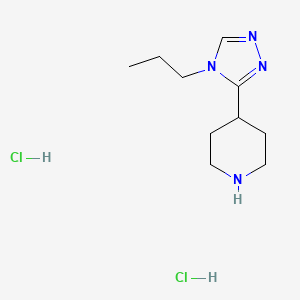amine CAS No. 1342125-37-4](/img/structure/B1456154.png)
[4-(Ethylsulfanyl)butan-2-yl](methyl)amine
Overview
Description
4-(Ethylsulfanyl)butan-2-ylamine: is an organic compound with the molecular formula C7H17NS and a molecular weight of 147.28 g/mol . It is also known by its IUPAC name, 4-(ethylsulfanyl)-N-methyl-2-butanamine . This compound is characterized by the presence of an ethylsulfanyl group attached to a butan-2-yl chain, which is further connected to a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(Ethylsulfanyl)butan-2-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butan-2-amine and ethylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods:
In an industrial setting, the production of 4-(Ethylsulfanyl)butan-2-ylamine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(Ethylsulfanyl)butan-2-ylamine can undergo oxidation reactions, where the ethylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also participate in reduction reactions, where the amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Halides or other nucleophiles for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
In chemistry, 4-(Ethylsulfanyl)butan-2-ylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in the development of new drugs or as a tool for studying biochemical pathways .
Medicine:
In medicine, 4-(Ethylsulfanyl)butan-2-ylamine is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)butan-2-ylamine involves its interaction with specific molecular targets in biological systems. The ethylsulfanyl group and the amine group play crucial roles in its activity. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
4-(Methylsulfanyl)butan-2-ylamine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-(Ethylsulfanyl)butan-2-ylamine: Similar structure but with an ethylamine group instead of a methylamine group.
4-(Ethylsulfanyl)butan-2-ylamine: Similar structure but with a propylamine group instead of a methylamine group.
Uniqueness:
The uniqueness of 4-(Ethylsulfanyl)butan-2-ylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfanyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-ethylsulfanyl-N-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NS/c1-4-9-6-5-7(2)8-3/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIOTTMJJHXBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol](/img/structure/B1456073.png)


![trilithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B1456077.png)
![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide](/img/structure/B1456078.png)
![7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1456079.png)
![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1456081.png)
![2-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridin-4-amine](/img/structure/B1456082.png)
![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456088.png)
![(2-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456089.png)

![[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B1456092.png)


